Juncin Q
Description
These include fragilide Q (isolated from Junceella fragilis) and other "juncin" derivatives (e.g., juncin Z, R, S, U, and ZII) from related species . These compounds share a common 11,20-epoxybriarane skeleton but differ in substituents and bioactivity profiles. For the purpose of this analysis, we assume "Juncin Q" refers to a hypothetical or mislabeled member of this family, and we focus on structurally related compounds with validated data.
Properties
Molecular Formula |
C26H34O13 |
|---|---|
Molecular Weight |
554.5 g/mol |
IUPAC Name |
[(1S,2S,3S,4R,7S,8E,10Z,12S,13R,14R,15R,16R,17R)-2,15-diacetyloxy-3,14,16-trihydroxy-9-(hydroxymethyl)-4,13-dimethyl-5-oxospiro[6-oxatricyclo[11.4.0.03,7]heptadeca-8,10-diene-17,2'-oxirane]-12-yl] acetate |
InChI |
InChI=1S/C26H34O13/c1-11-23(33)39-17-8-15(9-27)6-7-16(36-12(2)28)24(5)19(22(26(11,17)34)38-14(4)30)25(10-35-25)21(32)18(20(24)31)37-13(3)29/h6-8,11,16-22,27,31-32,34H,9-10H2,1-5H3/b7-6-,15-8+/t11-,16-,17-,18+,19+,20-,21+,22-,24+,25-,26-/m0/s1 |
InChI Key |
JSWVJKXNZNIPHT-YBYHWMLJSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@H]\2[C@@]1([C@H]([C@@H]3[C@@]([C@H](/C=C\C(=C2)\CO)OC(=O)C)([C@H]([C@H]([C@H]([C@]34CO4)O)OC(=O)C)O)C)OC(=O)C)O |
Canonical SMILES |
CC1C(=O)OC2C1(C(C3C(C(C=CC(=C2)CO)OC(=O)C)(C(C(C(C34CO4)O)OC(=O)C)O)C)OC(=O)C)O |
Synonyms |
juncin Q |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Comparison with Analogous Briaranes
Key Structural Features
- Fragilide Q : Features a rare β-oriented epoxy group at C-11 and C-20 (δC 62.4 and 59.0 ppm, respectively) and a propionyl group at C-12, a substitution pattern uncommon in other briaranes .
- Juncin Z : Lacks the C-4 acetyloxy group found in juncin X, replaced by a hydrogen atom. Its stereochemistry (1S, 2R) is confirmed via NMR and optical rotation comparisons .
- Juncin ZII : Contains a unique ester group at C-20 (R = OC(O)(CH₂)₂CH(CH₃)₂), contributing to its antifeedant and cytotoxic properties .
Comparative Table: Structural and Spectral Data
Functional Comparison: Bioactivity Profiles
Anti-Inflammatory Activity
- Juncin Z : Exhibits 25.56% inhibition of superoxide anion production in human neutrophils at 10 μM, outperforming other briaranes (e.g., fragilide Q, which is inactive) .
- Fragilide Q: No reported anti-inflammatory activity, but its propionyl group may influence untested biological pathways .
Cytotoxic and Antifeedant Activities
Q & A
Q. How can researchers address batch-to-batch variability in this compound synthesis?
- Category : Advanced
- Methodological Answer : Apply quality-by-design (QbD) principles to identify critical process parameters (CPPs). Use design-of-experiments (DoE) software (e.g., JMP) to optimize reaction robustness. Validate consistency via accelerated stability studies and principal component analysis (PCA) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
